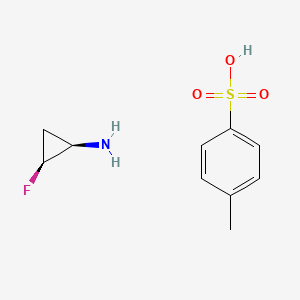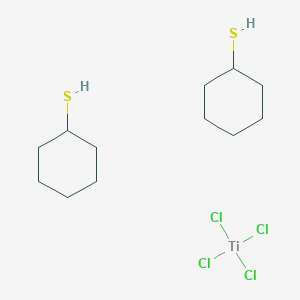
Cyclohexanethiolate,tetrachlorotitanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Cyclohexanethiolate,tetrachlorotitanium typically involves the reaction of titanium tetrachloride with mercaptocyclohexane under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .
Analyse Des Réactions Chimiques
Cyclohexanethiolate,tetrachlorotitanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different titanium oxides.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The chlorine atoms in the compound can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyclohexanethiolate,tetrachlorotitanium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as titanium-based nanomaterials.
Biological Research: It is employed in studies related to metalloproteins and enzyme mimetics.
Industrial Applications:
Mécanisme D'action
The mechanism of action of Cyclohexanethiolate,tetrachlorotitanium involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical transformations, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Cyclohexanethiolate,tetrachlorotitanium can be compared with other titanium-based compounds, such as:
Titanium Tetrachloride (TiCl₄): A simpler compound used in similar catalytic applications.
Titanium Dioxide (TiO₂): Widely used in photocatalysis and as a pigment.
Titanium Alkoxides: Used in the synthesis of titanium-based materials and as catalysts.
The uniqueness of this compound lies in its specific ligand environment, which imparts unique catalytic properties and reactivity compared to other titanium compounds .
Propriétés
IUPAC Name |
cyclohexanethiol;tetrachlorotitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12S.4ClH.Ti/c2*7-6-4-2-1-3-5-6;;;;;/h2*6-7H,1-5H2;4*1H;/q;;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFMHFWNBYZOOE-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S.C1CCC(CC1)S.Cl[Ti](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl4S2Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
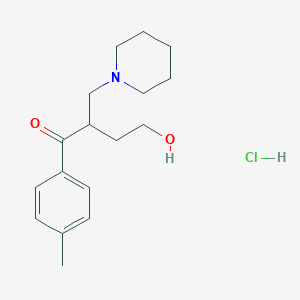
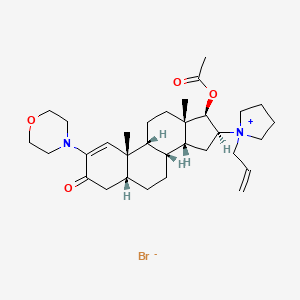
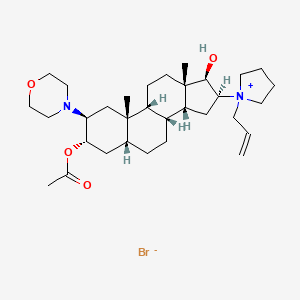



![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)
